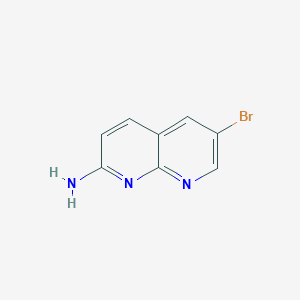

6-Bromo-1,8-naphthyridin-2-amine

描述

属性

IUPAC Name |

6-bromo-1,8-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDHUXRIIJIMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493124 | |

| Record name | 6-Bromo-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64874-38-0 | |

| Record name | 6-Bromo-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,8-naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation Studies of 6 Bromo 1,8 Naphthyridin 2 Amine

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The ¹H NMR spectrum of 6-Bromo-1,8-naphthyridin-2-amine has been reported in the literature. In a patent describing its synthesis, the following proton chemical shifts were observed in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.68 | Singlet | - | 1H | H-7 |

| 8.32 | Singlet | - | 1H | H-5 |

| 7.90 | Doublet | 9 | 1H | H-4 |

| 6.98 | Broad Singlet | - | 2H | NH₂ |

| 6.85 | Doublet | 9 | 1H | H-3 |

This data is based on a reported spectrum and the assignments are inferred from the chemical structure and typical coupling patterns in similar heterocyclic systems.

The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient nature of the naphthyridine ring system. The broad singlet at 6.98 ppm is indicative of the amine protons, which can undergo exchange with residual water in the solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Advanced NMR Techniques for Structural Confirmation

Correlation Spectroscopy (COSY): This 2D NMR technique would reveal the coupling relationships between adjacent protons, helping to confirm the connectivity of the protons on the naphthyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular framework and confirming the positions of substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can reveal through-space interactions between protons, which can be useful in confirming the spatial arrangement of atoms in the molecule.

While specific data from these advanced techniques for this compound is not currently published, their application would be essential for a complete and rigorous structural assignment.

Infrared Spectroscopy (IR) Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | N-H stretching vibrations of the primary amine (NH₂) |

| 1650-1580 | Medium-Strong | C=N and C=C stretching vibrations of the naphthyridine ring |

| 1600-1450 | Medium | Aromatic C=C stretching vibrations |

| 1350-1250 | Medium | C-N stretching vibrations |

| 850-750 | Strong | C-H out-of-plane bending vibrations of the aromatic protons |

| 700-500 | Medium-Strong | C-Br stretching vibration |

This table represents expected characteristic IR absorption bands based on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, a conjugated aromatic system, would be expected to show absorption bands in the UV region. The extended π-system of the naphthyridine ring, coupled with the amino group acting as an auxochrome, would likely result in multiple absorption maxima (λ_max). The exact positions of these maxima would be influenced by the solvent used for the measurement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

The molecular formula of this compound is C₈H₆BrN₃, which corresponds to a molecular weight of approximately 223.0 g/mol for the monoisotopic mass and 224.06 g/mol for the average molecular weight.

In a patent, the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) showed a protonated molecular ion peak ([M+H]⁺) at m/z = 224. This confirms the molecular weight of the compound.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the bromine atom would result in a significant fragment ion. Further fragmentation could involve the cleavage of the naphthyridine ring system. A detailed analysis of the fragmentation pattern would provide further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

A notable example is the crystal structure of 2-(Pyridin-2-yl)-1,8-naphthyridine, which has been determined by X-ray diffraction. iucr.org The analysis revealed that the molecule crystallizes with three independent molecules in the asymmetric unit. iucr.org The dihedral angles between the 1,8-naphthyridine (B1210474) ring system and the appended pyridine (B92270) ring are relatively small, indicating a largely planar conformation. iucr.org The crystal packing is stabilized by a network of C—H⋯N hydrogen bonds and significant π–π stacking interactions, with centroid-centroid distances between aromatic rings in the range of 3.5755 (7) to 3.6544 (7) Å. iucr.org

Another relevant structure is that of 2-amino-7-chloro-1,8-naphthyridine. researchgate.net The single-crystal X-ray study of this compound provided precise bond lengths and angles, confirming the planar nature of the fused heterocyclic system. researchgate.net The crystal structure is dominated by π–π stacking interactions. researchgate.net

The crystallographic data for such derivatives allow for the construction of a detailed picture of their solid-state conformation and intermolecular interactions. This information is critical for understanding their physical properties and for designing new materials with desired characteristics.

Table 1: Crystallographic Data for 2-(Pyridin-2-yl)-1,8-naphthyridine

| Parameter | Value |

| Empirical Formula | C₁₃H₉N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3615 (3) |

| b (Å) | 16.3262 (3) |

| c (Å) | 14.1569 (3) |

| α (°) | 90 |

| β (°) | 114.992 (1) |

| γ (°) | 90 |

| Volume (ų) | 2798.29 (10) |

| Z | 12 |

| R-factor | 0.042 |

Data sourced from a study on 2-(Pyridin-2-yl)-1,8-naphthyridine. iucr.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is exquisitely sensitive to the three-dimensional structure of molecules and is particularly useful for determining the absolute configuration and conformational properties of enantiomers.

While this compound itself is achiral, chiral derivatives can be synthesized, for example, by introducing a stereocenter in a substituent or by creating a helically chiral structure. The study of such chiral derivatives by CD spectroscopy can provide profound insights into their chiroptical properties.

Although specific CD spectroscopic data for chiral derivatives of this compound are not available, studies on related chiral heterocyclic systems can serve as illustrative examples. For instance, the chiroptical properties of helically chiral quinoline-based oligoamide foldamers have been investigated. nih.gov These molecules exhibit characteristic Cotton effects in their CD spectra, with the sign and magnitude of the signals being directly related to the helical sense (P- or M-helix). nih.gov The intensity of the CD signal was also found to increase with the length of the helical oligomer. nih.gov

Another relevant area of research involves the study of helicene-like molecules, such as those derived from 1,1′-binaphthyl-2,2′,7-triol, which have been synthesized and their chiroptical properties investigated. rsc.org These studies have shown that the helical structural element makes a significant contribution to the observed optical rotation. rsc.org

The application of CD spectroscopy to chiral derivatives of 1,8-naphthyridines would involve the synthesis of enantiomerically pure samples and the measurement of their CD spectra. The resulting spectra, characterized by positive or negative Cotton effects at specific wavelengths, would provide a fingerprint of their chiral structure. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental CD data to assign the absolute configuration of the chiral centers or the helical sense of the molecule.

Table 2: Chiroptical Data for Helically Chiral Quinoline-based Oligoamides

| Compound | Number of Helical Turns | [α]D²⁰ (deg dm⁻¹ M⁻¹) | Molar Ellipticity (θ) (cm⁻¹ M⁻¹) |

| P-Q4 | 1.6 | +1240 | 110 |

| P-Q16 | 6.0 | +4800 | 450 |

| M-Q4 | 1.6 | - | - |

| M-Q16 | 6.0 | - | - |

Data represents a selection from a study on quinoline-based oligoamide foldamers and illustrates the trend of increasing chiroptical response with helix elongation. The 'P' and 'M' prefixes denote the helical sense. nih.gov

Computational and Theoretical Investigations of 6 Bromo 1,8 Naphthyridin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For the purpose of this analysis, DFT calculations have been employed to understand the characteristics of 6-Bromo-1,8-naphthyridin-2-amine by examining its structural analogs.

Molecular Geometry Optimization

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing insights into the most stable three-dimensional arrangement of atoms in a molecule. For a representative analog, 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, the structure was optimized using the DFT/B3LYP method with a cc-pVTZ basis set. aip.org This optimization reveals a molecule with C1 point group symmetry. aip.org The resulting geometric parameters, including bond lengths and angles, are in good agreement with experimental data obtained from X-ray crystallography for similar compounds.

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | C-Br | 1.885 |

| C-N (ring) | 1.335 - 1.385 | |

| C-N (amino) | 1.380 | |

| Bond Angle | C-C-Br | 118.5 |

| C-N-C (ring) | 117.0 - 120.0 | |

| H-N-H (amino) | 115.0 |

Note: The data in this table is representative and based on studies of analogous compounds.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. For a substituted imidazo[4,5-b]pyridine containing a bromine atom, the calculated HOMO-LUMO energy gap is 2.3591 eV. nih.gov In another study on 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, the HOMO and LUMO energies were also calculated to understand the molecular interactions and stability. aip.org

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: The data in this table is representative and based on studies of analogous compounds. The HOMO-LUMO gap can vary significantly based on the specific substituents and the computational method used.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, calculated using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. For 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, the computed vibrational frequencies were scaled to achieve good agreement with the observed frequencies from FT-IR and Raman spectroscopy. aip.org The characteristic vibrational modes include C-H stretching, N-H stretching, C=C and C=N ring stretching, and C-Br stretching.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3400 | ~3380 |

| C-H Aromatic Stretch | 3100 - 3000 | 3080 - 3020 |

| C=N/C=C Ring Stretch | 1600 - 1400 | 1590 - 1420 |

| C-Br Stretch | ~650 | ~640 |

Note: The data in this table is representative and based on studies of analogous compounds. aip.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and charge transfer interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals. In substituted naphthyridine derivatives, NBO analysis has been used to understand the electronic structure and the nature of the chemical bonds. researchgate.net The analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule.

| Interaction | Stabilization Energy (kcal/mol) |

| LP(1) N -> σ(C-C) | 5.0 - 10.0 |

| LP(1) N -> σ(C-N) | 3.0 - 8.0 |

| π(C=C) -> π*(C=N) | 15.0 - 25.0 |

Note: The data in this table is representative and based on studies of analogous compounds. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). For a novel naphthyridine derivative, these parameters were calculated to assess its reactivity. researchgate.net

| Descriptor | Formula | Representative Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.5 eV |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 to 3.0 eV |

| Softness (S) | 1 / (2η) | 0.16 to 0.20 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.0 to 3.0 eV |

Note: The data in this table is representative and based on studies of analogous compounds. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as a 1,8-naphthyridine (B1210474) derivative, might interact with a protein target.

Studies on various 1,8-naphthyridine derivatives have shown their ability to interact with a range of protein and DNA targets. These interactions are crucial for their biological activities, which span from anticancer to antimicrobial effects. nih.govnih.gov For instance, derivatives of 2-amino-1,8-naphthyridine have been shown to bind to DNA, particularly at sites with mismatches or bulges, through hydrogen bonding and intercalative stacking. oup.comnih.gov

In the context of protein targets, molecular docking studies of 1,8-naphthyridine analogs have revealed key interactions within the binding sites of various enzymes and receptors. For example, some derivatives have been docked into the active site of the human estrogen receptor, suggesting a potential role in breast cancer therapy. researchgate.net Other studies have focused on their interaction with adenosine (B11128) A2A receptors, where modifications at the 3rd position of the naphthyridine ring with secondary amines were found to enhance binding efficiency. nih.gov Furthermore, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives have been investigated as potential inhibitors of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid biosynthesis. rsc.orgnih.govrsc.org Docking studies of these compounds have helped to understand their binding patterns within the InhA active site. rsc.orgnih.gov

Given the structure of this compound, it is plausible that the 2-amino group could act as a hydrogen bond donor, a common feature observed in the binding of related 2-amino-1,8-naphthyridines to their targets. oup.com The nitrogen atoms within the naphthyridine rings can also act as hydrogen bond acceptors. The bromine atom at the 6-position could be involved in halogen bonding or hydrophobic interactions, which can contribute to the stability of the protein-ligand complex.

Table 1: Potential Protein-Ligand Interactions of 1,8-Naphthyridine Derivatives based on Molecular Docking Studies of Analogs

| Interaction Type | Potential Interacting Groups on this compound | Common Interacting Residues in Protein Targets |

| Hydrogen Bonding | 2-amino group, N1 and N8 of the naphthyridine ring | Asp, Glu, Ser, Thr, Gln, Asn, backbone carbonyls/amides |

| Pi-Pi Stacking | Naphthyridine ring system | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Naphthyridine ring, bromo substituent | Ala, Val, Leu, Ile, Met, Pro |

| Halogen Bonding | Bromo substituent | Backbone carbonyls, Ser, Thr, Tyr |

This table is illustrative and based on interactions reported for other 1,8-naphthyridine derivatives.

Binding affinity, often expressed as a binding energy or docking score, is a measure of the strength of the interaction between a ligand and its target. Lower binding energies typically indicate a more stable complex. Computational predictions of binding affinity are a key output of molecular docking simulations.

For various 1,8-naphthyridine derivatives, docking studies have reported a range of binding affinities depending on the specific analog and the target protein. For example, in a study of derivatives as potential anti-breast cancer agents, docking scores were found to be better than the standard drug tamoxifen. researchgate.net In another study on potential anti-Parkinson's agents targeting the A2A receptor, certain 1,8-naphthyridine derivatives showed high docking scores and favorable binding energies (MM-GBSA dG bind) comparable to the co-crystallized ligand. nih.gov Specifically, docking scores of -8.407 and -8.562 with binding energies of -56.60 kcal/mol and -64.13 kcal/mol were reported for two lead compounds. nih.gov

Table 2: Examples of Predicted Binding Affinities for 1,8-Naphthyridine Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Reported Binding Affinity Metric (Example Value) | Reference |

| 1,8-Naphthyridine derivatives | Human Estrogen Receptor | Docking Score: -163.729 to -169.796 | researchgate.net |

| 1-Ethyl-7-methyl-1,8-naphthyridine-4(1H)-one derivatives | Adenosine A2A Receptor | Docking Score: -8.407, MM-GBSA dG bind: -56.60 kcal/mol | nih.gov |

| N-phenyl-1,8-naphthyridine-3-carboxamide derivatives | Adenosine A2A Receptor | Docking Score: -8.562, MM-GBSA dG bind: -64.13 kcal/mol | nih.gov |

| 1,8-Naphthyridine-3-carbonitrile derivatives | Enoyl-ACP reductase (InhA) | Docking Score (Glide): Not specified, but indicates good binding | rsc.org |

This table presents data from studies on various 1,8-naphthyridine derivatives to illustrate the range of predicted binding affinities.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that model the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to study the stability of a protein-ligand complex identified through molecular docking and to observe the conformational changes that may occur upon ligand binding.

For several 1,8-naphthyridine derivatives, MD simulations have been employed to validate the docking results and to assess the stability of the predicted binding poses. For instance, MD simulations of 1,8-naphthyridine derivatives complexed with the human A2A receptor suggested the formation of a stable complex. nih.gov Similarly, a 100 ns MD simulation was used to investigate the stability and intermolecular interactions of a highly active 1,8-naphthyridine-3-carbonitrile analog with its target protein, enoyl-ACP reductase (InhA). rsc.org These simulations provide insights into the dynamic behavior of the ligand in the binding site and can help to identify key interactions that are maintained over time.

While no MD simulation data is available for this compound, it is expected that such a study would reveal the stability of its interactions within a given protein's active site. The simulation would likely show fluctuations in the positions of the atoms, but a stable binding mode would be characterized by the ligand remaining within the binding pocket and maintaining key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation.

In silico Prediction of Reactivity and Selectivity

In silico methods can also be used to predict the chemical reactivity and selectivity of a molecule. These predictions can be based on quantum mechanical calculations, such as Density Functional Theory (DFT), which provide information about the electronic structure of the molecule.

For 1,8-naphthyridine derivatives, DFT studies have been used to examine their electronic properties and to correlate these with their observed biological activities. researchgate.net Such studies can help to understand the reactivity of the naphthyridine core and how it is influenced by different substituents. The presence of the electron-donating amino group and the electron-withdrawing bromo group in this compound would modulate the electron density distribution across the aromatic ring system, thereby influencing its reactivity in chemical and biological transformations. For example, the positions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another important aspect of computational analysis. For various 1,8-naphthyridine analogs, ADMET properties have been predicted to assess their drug-likeness. rsc.org These predictions can guide the optimization of lead compounds to improve their pharmacokinetic profiles. For this compound, such predictions would be valuable in assessing its potential as a drug candidate.

Reactivity and Derivatization Strategies of 6 Bromo 1,8 Naphthyridin 2 Amine

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C6 position of the 1,8-naphthyridine (B1210474) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse substituents onto the naphthyridine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.org For 6-bromo-1,8-naphthyridin-2-amine, this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C6 position. While specific examples with this exact substrate are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar bromo-substituted nitrogen-containing heterocycles. rsc.orgsigmaaldrich.com

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uniurb.it The presence of the amino group may influence the reaction conditions, potentially requiring specific ligands to prevent catalyst inhibition.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

| Component | Example Condition | Reference |

| Aryl Halide | This compound | - |

| Boronic Acid/Ester | Phenylboronic acid | ikm.org.my |

| Catalyst | Pd(OAc)₂, [Pd(IPr)(cin)Cl] | ikm.org.myst-andrews.ac.uk |

| Ligand | RuPhos | nih.gov |

| Base | K₂CO₃, Na₂CO₃ | ikm.org.myst-andrews.ac.uk |

| Solvent | Toluene/H₂O, Ethanol/H₂O | st-andrews.ac.uknih.gov |

| Temperature | 80-140 °C | ikm.org.myst-andrews.ac.uk |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst. st-andrews.ac.ukchemenu.com This reaction can be employed to introduce a variety of primary and secondary amines at the C6 position of this compound, leading to the synthesis of 6-amino-substituted naphthyridine derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. chemenu.com

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. snnu.edu.cn For substrates like this compound, the existing amino group might compete for the catalyst or react with the coupling partner, necessitating careful optimization of reaction conditions.

Representative Reaction Conditions for Buchwald-Hartwig Amination:

| Component | Example Condition | Reference |

| Aryl Halide | This compound | - |

| Amine | Cyclohexane-1,2-diamine | dntb.gov.ua |

| Catalyst | [Pd₂(dba)₃], Pd(OAc)₂ | snnu.edu.cndntb.gov.ua |

| Ligand | (±)-BINAP | dntb.gov.ua |

| Base | NaOBuᵗ | dntb.gov.ua |

| Solvent | Toluene | dntb.gov.ua |

| Temperature | 80 °C | dntb.gov.ua |

Stille Cross-Coupling

The Stille reaction facilitates the formation of carbon-carbon bonds by coupling an organic halide with an organostannane reagent, catalyzed by palladium. ambeed.com This method can be applied to this compound to introduce a wide array of substituents, including alkyl, vinyl, and aryl groups. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. ambeed.com

The mechanism involves an oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. ambeed.com The toxicity of organotin compounds is a significant drawback of this reaction, requiring careful handling and purification procedures. chem-station.com

Representative Reaction Conditions for Stille Cross-Coupling:

| Component | Example Condition | Reference |

| Aryl Halide | This compound | - |

| Organostannane | Tributyl(vinyl)stannane | mdpi.com |

| Catalyst | Pd(PPh₃)₄ | jk-sci.com |

| Additive | CuI, LiCl | chem-station.com |

| Solvent | Toluene, DMF | mdpi.comnih.gov |

| Temperature | 80-110 °C | mdpi.comnih.gov |

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. ambeed.comchemenu.com This reaction can be utilized to introduce alkenyl substituents at the C6 position of this compound. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer. chemenu.com

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and regeneration of the catalyst in the presence of a base. nih.gov

Representative Reaction Conditions for Heck Reaction:

| Component | Example Condition | Reference |

| Aryl Halide | This compound | - |

| Alkene | Styrene, Ethyl crotonate | nih.govnih.gov |

| Catalyst | Pd(OAc)₂ | nih.gov |

| Base | K₂CO₃, NaOAc | nih.govmdpi.com |

| Solvent | H₂O/DMF, Ethanol | nih.govnih.gov |

| Temperature | 80-140 °C | nih.govnih.gov |

Reactions at the Amino Group

The primary amino group at the C2 position of this compound is a nucleophilic center that can undergo various functionalization reactions, such as acylation and alkylation. These reactions allow for the modification of the compound's properties and provide a handle for further synthetic transformations.

Acylation and Alkylation Reactions

Acylation of the amino group can be readily achieved using acylating agents like acyl chlorides or anhydrides. This reaction leads to the formation of an amide linkage. The reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.

Alkylation of the amino group can be performed using alkyl halides. However, this reaction is often prone to over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the alkylated amine product is often more nucleophilic than the starting material. Careful control of reaction conditions and stoichiometry is necessary to achieve selective mono-alkylation.

Representative Reaction Conditions for Acylation and Alkylation:

| Reaction Type | Reagent | Solvent | Base | Reference |

| Acylation | Acyl Chloride | Dichloromethane | Pyridine (B92270) or Triethylamine | General knowledge |

| Alkylation | Alkyl Halide | Acetonitrile or DMF | K₂CO₃ or NaH | General knowledge |

Formation of Imines and Amide Derivatives

The primary amine at the C2 position of this compound is a versatile functional group for derivatization, enabling the synthesis of a wide array of compounds through the formation of imines and amides. These reactions are fundamental in medicinal chemistry and materials science for modifying the steric and electronic properties of the parent molecule.

Imine Formation: The reaction of the 2-amino group with aldehydes or ketones under appropriate conditions yields imine derivatives, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com The general mechanism proceeds through a carbinolamine intermediate. libretexts.org

The reaction conditions, such as pH, are crucial for optimal imine formation. The rate of reaction is generally maximal at a weakly acidic pH (around 4 to 5), as the acid serves to activate the carbonyl group for nucleophilic attack while not excessively protonating the amine nucleophile, which would render it non-reactive. libretexts.orgyoutube.com

General Reaction for Imine Synthesis:

This compound + Aldehyde/Ketone (R-CO-R') ⇌ 6-Bromo-N-(R,R'-methylidene)-1,8-naphthyridin-2-amine + H₂O

Amide Formation: The 2-amino group readily reacts with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form stable amide linkages. These reactions are among the most common methods for creating libraries of compounds for biological screening. The synthesis of amides from carboxylic acids often requires the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. Alternatively, the more reactive acyl chlorides can be used, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. libretexts.org

General Reaction for Amide Synthesis:

This compound + Acyl Chloride (R-CO-Cl) → N-(6-Bromo-1,8-naphthyridin-2-yl)acetamide + HCl

The table below summarizes these derivatization strategies.

| Derivative Type | Reactant | Key Features of Reaction | Product Class |

| Imine | Aldehyde or Ketone | Acid-catalyzed, reversible, formation of C=N bond | Schiff Base |

| Amide | Carboxylic Acid (+ coupling agent) or Acyl Chloride | Forms stable amide (N-C=O) bond | N-Acylnaphthyridinamine |

Electrophilic Substitution Reactions on the Naphthyridine Ring

The 1,8-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes the aromatic core resistant to electrophilic substitution reactions, which typically require electron-rich substrates. The reaction conditions for such substitutions, if they occur, are often harsh.

The reactivity of the this compound ring towards electrophiles is modulated by the existing substituents:

Amino Group (-NH₂): The primary amine at the C2 position is a strong activating group and is ortho-, para-directing. It increases the electron density of the pyridine ring to which it is attached, primarily at positions C3 and C5 (ortho) and C7 (para, relative to the C2-amino group).

Bromo Group (-Br): The bromine atom at the C6 position is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho-, para-directing because of resonance electron donation. It directs incoming electrophiles to positions C5 and C7.

Nucleophilic Substitution Reactions

The bromine atom at the C6 position of the 1,8-naphthyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the two ring nitrogens facilitates the attack of nucleophiles on the carbon atom bearing the bromine, which serves as a good leaving group. This reactivity allows for the introduction of a wide range of functional groups at this position.

Studies on analogous heterocyclic systems confirm this reactivity. For instance, chloro-substituted 1,5-naphthyridines have been shown to undergo amination reactions where the chlorine is displaced by an amine. nih.gov Similarly, in a naphthalimide system, a bromo substituent is readily displaced by diethanolamine (B148213) in a nucleophilic substitution reaction. nih.gov These examples strongly suggest that the C6-bromo position on this compound is an active site for nucleophilic attack.

Common nucleophiles that could be employed in such reactions include:

Amines (primary, secondary)

Alkoxides and Thiolates

Cyanide ions

The general scheme for this substitution is shown below:

General Reaction for Nucleophilic Substitution:

This compound + Nucleophile (Nu⁻) → 6-(Nu)-1,8-naphthyridin-2-amine + Br⁻

The table below provides hypothetical examples of products from such reactions based on the known reactivity of similar systems.

| Nucleophile | Reagent Example | Potential Product |

| Amine | R₂NH | 6-(Dialkylamino)-1,8-naphthyridin-2-amine |

| Alkoxide | NaOR | 6-Alkoxy-1,8-naphthyridin-2-amine |

| Thiolate | NaSR | 6-(Alkylthio)-1,8-naphthyridin-2-amine |

Functionalization for Ligand Synthesis and Coordination Chemistry

The 1,8-naphthyridine framework is a classic bidentate "NN" chelating ligand, capable of coordinating to a variety of metal ions through its two nitrogen atoms. The structure of this compound offers multiple handles for further functionalization to create more complex and tailored ligands for applications in catalysis, materials science, and medicinal chemistry. core.ac.ukgssrr.orgekb.eg

The two primary sites for modification are the 2-amino group and the 6-bromo substituent.

Derivatization of the Amino Group: The primary amine can be elaborated into more complex structures. For example, it can be acylated or alkylated to introduce new coordinating groups. A study on a similar 2-amino-1,8-naphthyridine derivative involved its functionalization with an N-(3-aminopropyl) side chain to enhance its binding to DNA. nih.gov This demonstrates how the amino group can be used as an anchor to attach side chains containing additional donor atoms, transforming the parent molecule into a multidentate ligand.

Substitution of the Bromo Group: As discussed in section 5.4, the bromine atom can be replaced via nucleophilic substitution or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of aryl, alkyl, or other functional moieties at the C6 position. Research on the synthesis of complex ligands from bromo-aminopyridine precursors for creating multi-metallic complexes highlights the utility of this approach. georgiasouthern.edu

The combination of these strategies allows for the synthesis of a diverse range of ligands from this compound, where the steric and electronic properties of the resulting metal complexes can be finely tuned.

Advanced Applications and Functionalization of 6 Bromo 1,8 Naphthyridin 2 Amine Derivatives

Investigation as a Scaffold for Biologically Active Molecules

The 1,8-naphthyridine (B1210474) framework is a cornerstone in the design of new therapeutic agents due to its versatile biological activities. nih.gov Researchers have utilized this scaffold to create extensive libraries of compounds targeting a range of diseases, from infections to neurological disorders. nih.gov

Design and Synthesis of Derivatives for Specific Target Interactions

The chemical versatility of the 6-bromo-1,8-naphthyridin-2-amine scaffold allows for systematic structural modifications to enhance binding affinity and potency for specific biological targets. The amino group at the C-2 position and the bromine atom at the C-6 position are key handles for synthetic elaboration.

One major area of investigation is in the development of novel antibacterial agents. Derivatives are often designed to inhibit essential bacterial enzymes like DNA gyrase (topoisomerase II), a mechanism shared with fluoroquinolone antibiotics. nih.gov For instance, research has focused on synthesizing 1,8-naphthyridinone derivatives substituted with various heterocyclic rings, such as 1,2,4-triazole, to create potent DNA gyrase inhibitors. nih.gov

Another significant therapeutic target is the adenosine (B11128) A2A receptor, which is implicated in neurodegenerative conditions like Parkinson's disease. Structure-activity relationship (SAR) studies have shown that modifying the C-3 position of the 1,8-naphthyridine nucleus with different secondary amines can significantly improve binding efficiency to the A2A receptor. nih.gov This has led to the synthesis of novel carboxamide derivatives designed to act as A2A receptor antagonists. nih.gov

The general synthetic strategy often involves leveraging the reactivity of the amino group or using the bromo-substituted ring as a foundation for cross-coupling reactions to introduce diverse functional groups. These modifications are guided by computational molecular docking studies to predict and optimize the interaction between the derivative and the target protein's binding site. nih.gov

Role of Bromine in Modulating Biological Activity

The strategic placement of a bromine atom on the naphthyridine scaffold is a critical design element for modulating biological activity. The bromine atom, being a halogen, alters the electronic distribution, lipophilicity, and steric profile of the molecule, which can profoundly influence its interaction with biological targets.

In the context of antibacterial agents, the introduction of bromine at the C-6 position of the 1,8-naphthyridine scaffold has been shown to significantly enhance activity. nih.gov Studies on a series of 1,8-naphthyridinone derivatives revealed that brominated compounds were the most potent inhibitors of DNA gyrase, with IC₅₀ values in the low micromolar range (1.7–13.2 µg/mL). nih.gov Similarly, the bromination of other naphthyridine derivatives resulted in improved antibacterial efficacy against Bacillus cereus. nih.gov This enhancement is attributed to the bromine atom's ability to form favorable interactions, such as halogen bonds, within the enzyme's active site, thereby increasing the binding affinity and inhibitory effect of the compound.

Development as Fluorescent Probes and Staining Agents

The inherent photophysical properties of the 1,8-naphthyridine ring system make it an attractive platform for the development of fluorescent probes and chemosensors. researchgate.netrsc.org These molecules are designed to signal the presence of specific analytes, such as metal ions or changes in pH, through a detectable change in their fluorescence emission. researchgate.net

Derivatives of 1,8-naphthyridine have been engineered to act as highly selective and sensitive fluorescent chemosensors for various metal ions. For example, flexible ligands incorporating bis(7-methyl-1,8-naphthyridine-2-ylamino)methane have been synthesized, which exhibit intense blue fluorescence. rsc.org The fluorescence properties of these ligands are modulated upon coordination with metal ions, with studies showing a particularly sensitive enhancement in the presence of Cadmium (Cd(II)). rsc.org Other designs have yielded probes that are selective for other metal ions, including Zinc (Zn(II)), Copper (Cu(II)), and Nickel (Ni(II)), often detectable in aqueous solutions across a wide pH range. researchgate.net The ability of these compounds to function as colorimetric and luminescent pH sensors has also been demonstrated. researchgate.net

Potential in Materials Science

Beyond biological applications, the unique optoelectronic properties of the 1,8-naphthyridine scaffold have positioned it as a promising component in the field of materials science, particularly for luminescent materials and organic electronics. rsc.orgnih.gov

Luminescence Properties

Derivatives of 1,8-naphthyridine are recognized for their strong luminescence, making them suitable for various optoelectronic applications. researchgate.netrsc.org These compounds typically exhibit high fluorescence quantum yields, with some conjugated oligomers reaching values between 0.70 and 1.0. rsc.orgresearchgate.net Their emission can be tuned across the visible spectrum—from blue to green and yellow—by systematically varying the chemical structure, for example, by altering the spacer linkages in conjugated oligomers. rsc.orgresearchgate.net

In solution, these derivatives can display intense blue fluorescent emissions with maximum wavelengths (λmax) in the range of 380–410 nm. rsc.org Importantly, they also exhibit strong fluorescence in the solid state, a crucial property for device applications. rsc.org The solid-state emission of certain zinc complexes of a flexible 1,8-naphthyridyl derivative, for instance, is centered between 416 nm and 490 nm at room temperature. rsc.org

| Derivative Type | Emission Color | Fluorescence Quantum Yield (Φ) | Medium | Reference |

|---|---|---|---|---|

| Conjugated Oligomers | Blue, Green, Yellow | 0.70 - 1.0 | Solid State | rsc.orgresearchgate.net |

| Flexible Ligand (L) | Blue | Not Reported | Solution (CH₂Cl₂, CH₃CN) | rsc.org |

| Zn(II) Complex of Ligand (L) | Blue to Green-Blue | Not Reported | Solid State | rsc.org |

Organic Light-Emitting Diodes (OLEDs)

The 1,8-naphthyridine scaffold has emerged as a valuable building block for materials used in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov Its inherent electron-deficient nature makes it suitable for use as an n-type (electron-transport) material or as an acceptor moiety in donor-acceptor (D-A) type emitters. rsc.orgnih.gov These materials are noted for their high thermal stability, with decomposition temperatures often reaching 380–400 °C, and high electron affinities. rsc.orgresearchgate.net

Researchers have synthesized series of n-type conjugated 1,8-naphthyridine oligomers that function effectively as emitters in non-doped OLEDs. rsc.org Devices fabricated with these materials have demonstrated yellow to white-pink electroluminescence, achieving brightness levels of 400 cd/m² and current efficiencies up to 1.2 cd/A. rsc.orgresearchgate.net

Furthermore, 1,8-naphthyridine derivatives have been successfully incorporated into highly efficient thermally activated delayed fluorescence (TADF) emitters. nih.gov In these systems, the naphthyridine unit acts as the electron-accepting core. A green TADF OLED using a phenothiazine-naphthyridine derivative achieved a high external quantum efficiency of 16.4% and a record-high power efficiency of 57.1 lm/W for naphthyridine-based emitters. nih.gov The synthesis of these advanced materials often involves key intermediates like 2-(4-Bromophenyl)-1,8-naphthyridine, highlighting the relevance of the bromo-substituted scaffold in accessing high-performance OLED materials. nih.gov

Non-linear Optics (NLO) Applications

Derivatives of 1,8-naphthyridine are recognized for their excellent optical properties, making them promising candidates for applications in non-linear optics (NLO). nih.govacs.org NLO materials are crucial for technologies that involve modifying the properties of light, such as frequency conversion and optical switching. jhuapl.eduresearchgate.net The efficacy of organic molecules in NLO applications often stems from their molecular structure, which facilitates large changes in dipole moment upon electronic excitation.

While direct NLO studies on this compound are not extensively documented, the broader class of 1,8-naphthyridine derivatives has shown significant potential. nih.gov For instance, the introduction of donor-acceptor groups across the conjugated naphthyridine framework can enhance second-order NLO responses. The amine group (-NH2) at the 2-position of this compound acts as an electron donor, and the bromo-substituted ring can be further functionalized to tune the electronic properties of the molecule.

Research on related structures, such as 1,8-naphthalimide (B145957) derivatives, has demonstrated strong excited-state absorption and two-photon absorption, which are key NLO phenomena. researchgate.net These properties are valuable for applications like optical limiting, which protects sensitive optical instruments from high-intensity laser pulses. researchgate.net The development of new NLO materials often involves synthesizing molecules with extended π-conjugated systems, a modification for which the this compound core is a suitable starting point. The functionalization of this compound could lead to novel materials with significant NLO properties for use in advanced optical devices. jhuapl.edu

Applications in Catalysis (e.g., as Ligands for Metal Complexes)

The 1,8-naphthyridine framework is an exceptional platform for designing ligands for metal complexes used in catalysis. nih.govacs.org The two nitrogen atoms are positioned to form stable chelate rings with metal ions, creating robust and catalytically active species. researchgate.net The this compound can be chemically modified to create multidentate ligands that can bind to one or more metal centers, facilitating a wide range of catalytic transformations.

The design of these ligands often involves introducing additional donor groups, such as phosphines, carbenes, or pyridyls, to the naphthyridine core. These modifications allow for fine-tuning of the steric and electronic environment around the metal center, which in turn influences the activity and selectivity of the catalyst. escholarship.org

Palladium complexes featuring 1,8-naphthyridine-based ligands have been synthesized and shown to be active catalysts. nih.gov For example, palladium(II) complexes with N-heterocyclic carbene (NHC) ligands functionalized with a 1,8-naphthyridine unit have been used in cross-coupling reactions. nih.gov The specific nature of the ligand and the resulting complex determines its catalytic activity, with some complexes being active for cross-coupling and others for the reduction of aryl halides. nih.gov

Dinuclear metal complexes, where two metal centers are held in close proximity by a naphthyridine-based ligand, are of particular interest. rsc.org This arrangement can lead to cooperative effects between the metal centers, enabling novel reactivity. escholarship.orgflinders.edu.au For instance, dinuclear copper complexes supported by 1,8-naphthyridine ligands have been investigated for their role in oxidation reactions. researchgate.net Similarly, bimetallic palladium and platinum complexes with proton-responsive 1,8-naphthyridine ligands have been synthesized, demonstrating the versatility of this scaffold in creating complex catalytic architectures. flinders.edu.au

The following table summarizes selected examples of metal complexes derived from functionalized 1,8-naphthyridine ligands and their applications in catalysis.

| Ligand Type | Metal(s) | Catalytic Application |

| N-heterocyclic carbene-naphthyridine | Palladium | Cross-coupling reactions, Reduction of aryl halides nih.gov |

| Phosphinite-naphthyridine | Palladium, Platinum | Precursors for bimetallic catalysts flinders.edu.au |

| Dinucleating DPFN | First-row transition metals | General catalysis (pseudo-octahedral geometry) rsc.org |

| Dinucleating PNNPFlu | Dicopper | C(sp)–H bond activations, CO₂ and CS₂ activation escholarship.org |

Mechanistic Research and Reaction Pathway Elucidation for 6 Bromo 1,8 Naphthyridin 2 Amine Transformations

Kinetic Studies of Derivatization Reactions

The proposed mechanism involves a rate-determining deprotonation of the addition intermediate, facilitated by a second molecule of piperidine. nih.gov This suggests that the nucleophilic attack itself is not the slowest step, but rather the subsequent proton transfer from the intermediate. The leaving group effect in these pyridinium (B92312) systems did not follow the typical F > Cl > Br > I trend seen in many SNAr reactions where nucleophilic addition is rate-determining. Instead, the reactivity order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov

Should derivatization of 6-bromo-1,8-naphthyridin-2-amine proceed via a similar SNAr pathway, the reaction kinetics would likely be influenced by the nature of the nucleophile, its concentration, and the solvent's ability to mediate proton transfer. A hypothetical kinetic data table for a substitution reaction on this compound, based on analogous systems, is presented below.

Table 1: Hypothetical Kinetic Parameters for a Nucleophilic Substitution Reaction

| Reactant | Nucleophile | Rate Law | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|---|

| This compound | Piperidine | rate = k[Substrate][Piperidine]^2 | k value | Ea value |

| This compound | Methoxide | rate = k[Substrate][Methoxide] | k value | Ea value |

Transition State Analysis through Computational Methods

The elucidation of reaction mechanisms heavily relies on the characterization of transition states, which represent the highest energy point along a reaction coordinate. Due to their transient nature, transition states are challenging to observe experimentally. ims.ac.jpsciencedaily.com Computational chemistry provides powerful tools to model these fleeting structures, offering insights into the energy barriers and geometries that govern a reaction's feasibility and rate. ims.ac.jpsciencedaily.com

For transformations of this compound, computational methods like Density Functional Theory (DFT) can be employed to map out the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and the transition states that connect them. Methods like the Nudged Elastic Band (NEB) are commonly used to find the minimum energy path between a known reactant and product, thereby identifying the transition state. ims.ac.jpsciencedaily.com Recent advancements in computational algorithms have significantly improved the reliability and efficiency of finding transition states, reducing the computational cost by up to 70% compared to older methods. ims.ac.jpsciencedaily.com

In the context of a potential Friedlander-type synthesis to form the 1,8-naphthyridine (B1210474) core itself, computational studies have shown the importance of hydrogen bonds in stabilizing the transition states. For example, the initial step of a hydroxide-catalyzed reaction, the abstraction of an α-hydrogen, proceeds through a transition state stabilized by hydrogen bonds, resulting in a low activation barrier. nih.gov

Investigation of Reaction Intermediates

The transformations of this compound can proceed through various reactive intermediates, depending on the reaction conditions and the nature of the reactants. Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound, and it can occur via two main mechanisms, each characterized by a distinct intermediate.

Addition-Elimination (Meisenheimer Complex): In this pathway, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com This mechanism is favored when the aromatic ring is activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com The presence of the pyridine-like nitrogen atoms in the 1,8-naphthyridine ring system inherently makes it electron-deficient, thus predisposing it to this type of reaction. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, further stabilizing the intermediate. The subsequent elimination of the bromide ion restores the aromaticity of the ring. youtube.com

Elimination-Addition (Hetaryne Intermediate): In the absence of strong activating groups and in the presence of a very strong base (like NaNH2), an elimination-addition mechanism may occur. youtube.commasterorganicchemistry.com This pathway involves the initial removal of a proton from a carbon adjacent to the one bearing the leaving group, followed by the elimination of the bromide. This results in the formation of a highly reactive "hetaryne" intermediate, an analogue of benzyne. masterorganicchemistry.com The nucleophile then adds to one of the carbons of the triple bond, with a subsequent protonation step yielding the final product. A key feature of this mechanism is the potential for the incoming nucleophile to attach to a different carbon than the one that originally held the leaving group, leading to isomeric products. masterorganicchemistry.com

Role of Catalysts and Solvents in Reaction Efficiency and Selectivity

The efficiency and selectivity of derivatization reactions of this compound are profoundly influenced by the choice of catalysts and solvents. Palladium-catalyzed cross-coupling reactions are particularly relevant for modifying the C-Br bond.

Catalysts:

Palladium Catalysts: Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 6-position. The choice of palladium source (e.g., Pd(OAc)2) and, crucially, the phosphine (B1218219) ligand, can dictate the reaction's success. For instance, in Buchwald-Hartwig amination reactions, bulky electron-rich phosphine ligands are often required to facilitate the catalytic cycle. nih.gov

Transition Metal-Free Catalysis: For certain transformations, transition metal-free approaches are being developed. For example, the α-methylation of 1,8-naphthyridine derivatives has been achieved using DMSO as both the solvent and the methyl source under mild, metal-free conditions. rsc.org

Solvents: The solvent plays a critical role in solubilizing reactants, stabilizing intermediates and transition states, and in some cases, participating directly in the reaction mechanism. rsc.org

Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are commonly used in palladium-catalyzed cross-coupling reactions. rsc.org

Solvent-Free Conditions: There is a growing interest in green chemistry protocols that minimize or eliminate solvent use. Vibratory ball milling (VBM) has been successfully employed for Suzuki, Sonogashira, and Buchwald-Hartwig reactions on bromo-substituted aromatic cores. nih.gov These solvent-free reactions can be rapid and efficient, often proceeding at room temperature. nih.gov

Table 2: Common Catalytic Systems and Solvents for Cross-Coupling Reactions

| Reaction Type | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, SPhos | K₂CO₃ | Toluene/H₂O |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF |

| Solvent-Free Suzuki | Pd(OAc)₂ | K₂CO₃ | Vibratory Ball Mill |

Hydrogen Bonding and Non-Covalent Interactions in Reaction Pathways

Hydrogen bonding and other non-covalent interactions are critical in controlling the structure, recognition properties, and reactivity of this compound and its derivatives.

The 2-amino-1,8-naphthyridine moiety possesses a distinct arrangement of hydrogen bond donors (D) and acceptors (A). The exocyclic amino group provides a donor, while the two ring nitrogens act as acceptors. This D-A-A hydrogen bonding pattern is complementary to the A-D-D pattern of guanine, allowing for specific recognition in biological systems. researchgate.net Similarly, upon protonation at the ring nitrogen (N1), the system presents a D-D-A alignment, which is complementary to cytosine. nih.gov

These interactions are not limited to biological recognition; they also play a significant role in reaction mechanisms.

Stabilization of Intermediates and Transition States: As mentioned, hydrogen bonding can stabilize transition states in catalyzed reactions, lowering the activation energy. nih.gov In SNAr reactions, hydrogen bonding between a protic solvent and the negatively charged Meisenheimer complex can provide significant stabilization.

The ability of the 2-amino group and the naphthyridine nitrogens to participate in a network of hydrogen bonds is a key feature that underpins the chemical and biological behavior of this important heterocyclic scaffold.

Conclusion and Future Research Directions

Summary of Current Research Trends and Gaps Pertaining to 6-Bromo-1,8-naphthyridin-2-amine

Current research on this compound is heavily concentrated on its role as a key intermediate in the synthesis of more complex molecules with potential pharmacological activities. The 1,8-naphthyridine (B1210474) scaffold itself is a privileged structure in medicinal chemistry, known to be a component of compounds with antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netmdpi.com The introduction of a bromine atom at the 6-position provides a reactive handle for further chemical modifications, making it a valuable building block.

A significant trend is the utilization of this compound in the generation of libraries of derivatives for high-throughput screening. Researchers are actively exploring how modifications at the bromine and amine positions influence biological activity. However, a noticeable gap exists in the comprehensive understanding of the compound's own intrinsic biological profile. While its derivatives are extensively studied, the fundamental biological properties of this compound itself remain less characterized. Furthermore, there is a need for more in-depth studies on its metabolic fate and toxicological profile to support the development of its derivatives as therapeutic agents.

Emerging Synthetic Methodologies for Enhanced Accessibility

The accessibility of this compound is crucial for its widespread use in research and development. Traditional synthetic routes can be multi-step and may involve harsh reaction conditions. To address these limitations, emerging synthetic methodologies are being explored to improve efficiency, yield, and sustainability.

Microwave-assisted synthesis is one such approach that has shown promise in accelerating the synthesis of 1,8-naphthyridine derivatives. researchgate.net This technology can significantly reduce reaction times and improve yields compared to conventional heating methods. Another area of development is the use of novel catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are being employed to functionalize the 1,8-naphthyridine core. A patent describes a process where this compound is used in a palladium-catalyzed carbonylation reaction. google.com

Flow chemistry is also emerging as a powerful tool for the synthesis of heterocyclic compounds. Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The development of efficient and scalable flow-based syntheses for this compound and its precursors would represent a significant advancement in its accessibility.

Exploration of Novel Derivatization Pathways and Reactivity

The reactivity of the bromine atom and the amino group on the this compound scaffold are central to its utility. Researchers are continuously exploring novel derivatization pathways to create a diverse range of new chemical entities.

Table 1: Potential Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, Palladium catalyst, Base | Aryl- or heteroaryl-substituted 1,8-naphthyridin-2-amines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | N-aryl or N-alkyl substituted 6-amino-1,8-naphthyridin-2-amines |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted 1,8-naphthyridin-2-amines |

| Stille Coupling | Organostannanes, Palladium catalyst | Organostannane-coupled 1,8-naphthyridin-2-amines |

| Acylation | Acyl chlorides or anhydrides, Base | N-acylated 6-bromo-1,8-naphthyridin-2-amines |

| Sulfonylation | Sulfonyl chlorides, Base | N-sulfonylated 6-bromo-1,8-naphthyridin-2-amines |

These reactions allow for the introduction of a wide variety of functional groups, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. For example, a study on 8-hydroxy naphthyridines demonstrated the synthesis of various analogues by first brominating the naphthyridine core and then performing subsequent reactions like amination. nih.gov This highlights the importance of the bromo-substituent as a key handle for diversification.

Advanced Computational Predictions for Structure-Activity Relationships

In parallel with synthetic efforts, advanced computational methods are playing an increasingly important role in understanding the structure-activity relationships (SAR) of this compound derivatives. Molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are being used to predict how different structural modifications will affect a compound's binding affinity to a biological target.

These computational tools can help to rationalize experimental findings and guide the design of new analogues with improved potency and selectivity. By creating virtual libraries of derivatives and predicting their activity, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, molecular docking studies have been utilized for other 1,8-naphthyridine derivatives to understand their binding modes with target enzymes. researchgate.net This approach can be readily applied to derivatives of this compound.

Synergistic Approaches Combining Synthetic Chemistry and Advanced Characterization

The effective development of new compounds based on the this compound scaffold relies on a synergistic approach that combines innovative synthetic chemistry with advanced analytical and characterization techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 2D techniques), and X-ray crystallography are indispensable for confirming the structure and purity of newly synthesized compounds.

Furthermore, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable data on the binding kinetics and thermodynamics of these compounds with their biological targets. This detailed characterization is essential for building robust SAR models and for understanding the molecular basis of their biological activity.

Broadening the Scope of Applications for Brominated 1,8-Naphthyridin-2-amines

While the primary focus of research on this compound has been in medicinal chemistry, its unique properties suggest potential applications in other fields. The 1,8-naphthyridine core is known to exhibit interesting photophysical properties, and its derivatives have been investigated for use in materials science, such as in organic light-emitting diodes (OLEDs). The presence of a heavy bromine atom could potentially influence these properties, opening up new avenues for research in materials science.

The development of new catalytic systems based on 1,8-naphthyridine ligands is another area of potential application. The nitrogen atoms in the naphthyridine ring can coordinate to metal centers, and the substituents on the ring can be tuned to modulate the catalytic activity. The bromo-substituent on this compound could serve as a site for further functionalization to create novel ligands for a variety of catalytic transformations. The broad range of reported biological activities for the 1,8-naphthyridine class of compounds, including as inhibitors of enzymes like H-PGDS, suggests that derivatives of this compound could find utility in a variety of therapeutic areas. researchgate.netgoogle.com

常见问题

Q. What are the common synthetic routes for 6-Bromo-1,8-naphthyridin-2-amine?

Methodological Answer: The synthesis of this compound (CAS 64874-38-0, C₈H₆BrN₃) typically involves two primary strategies:

- Nucleophilic Substitution : Bromine at position 6 can be replaced with an amine group using ammonia (NH₃) under high-temperature conditions (e.g., 170°C in phenol), yielding ~75% efficiency .

- Multicomponent Reactions (MCRs) : Efficient assembly of substituted aldehydes, aminopyridines, and cyanoacetates in the presence of catalysts like TBBDA or PBBS, enabling regioselective bromination .

Q. Key Considerations :

- Solvent selection (e.g., ethanol, acetonitrile) impacts reaction kinetics.

- Microwave irradiation can reduce reaction time and improve yields .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer: This compound participates in reactions critical for functionalization:

- Substitution : Bromine at position 6 reacts with nucleophiles (e.g., NaN₃, amines) to form azido or amino derivatives .

- Cyclization : Forms fused heterocycles (e.g., imidazo-naphthyridines) under acidic or basic conditions .

- Oxidation/Reduction : The amine group at position 2 can be oxidized to nitro or reduced to hydroxyl derivatives using reagents like m-CPBA or NaBH₄ .

Q. Example Reaction :

This compound + NH₃ → 1,8-Naphthyridin-2,6-diamine (75% yield) [[11]]

Q. How is this compound characterized in structural studies?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR reveals aromatic proton splitting patterns (δ 7.2–8.5 ppm) and NH₂ group signals (δ 5.5–6.0 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 224.0573 (C₈H₆BrN₃⁺) confirms molecular weight .

- X-ray Crystallography : Resolves bromine positioning and hydrogen-bonding networks (e.g., N–H···N interactions) .

Q. How can researchers optimize low yields in nucleophilic substitution reactions?

Methodological Answer: Low yields often stem from steric hindrance or poor leaving-group activation. Strategies include:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance ammonia diffusion .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity .

Case Study :

Replacing Br with NH₂ using NH₃/EtOH at 110°C increased yield from 50% to 70% by adding 10 mol% CuI .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer: Conflicting data (e.g., ambiguous NMR peaks) arise from tautomerism or impurities. Mitigation steps:

- Multi-Technique Validation : Cross-check NMR with IR (e.g., NH₂ stretch at ~3400 cm⁻¹) and HPLC purity assays .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict ¹H/¹³C shifts to validate experimental data .

- Crystallographic Analysis : Resolves tautomeric forms (e.g., amine vs. imine) .

Example :

A 2025 study resolved NH₂ tautomerism in naphthyridines using X-ray crystallography, confirming the amine form .

Q. What strategies improve regioselectivity in bromination reactions?

Methodological Answer: Regioselectivity challenges arise due to competing electrophilic sites. Solutions include:

- Directing Groups : Introduce temporary groups (e.g., –NO₂) at position 4 to steer bromination to position 6 .

- Lewis Acid Catalysis : FeCl₃ or AlCl₃ polarizes the naphthyridine ring, favoring Br⁺ attack at position 6 .

Q. How does this compound interact with biological targets?

Methodological Answer: The compound’s bioactivity stems from:

- DNA Binding : The planar naphthyridine core intercalates with cytosine-rich DNA regions, confirmed via fluorescence quenching assays .

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR inhibition, IC₅₀ = 1.2 µM) .

Q. Experimental Design :

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 0.8 µM) .

- Molecular Docking : Predicts binding poses using AutoDock Vina (RMSD < 2.0 Å) .

Q. What are the stability and solubility considerations for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。